molecular formula C18H16BrN3O2 B6098779 N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE

N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE

Cat. No.: B6098779
M. Wt: 386.2 g/mol
InChI Key: UHUHOULVUREMHX-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a brominated indole core, which is often associated with enhanced biological activity due to the presence of the bromine atom.

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation of a brominated indole derivative with a benzohydrazide. The reaction is usually carried out in an aqueous ethanol solution under reflux conditions . The specific steps are as follows:

    Starting Materials: 5-bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indole and 4-methylbenzohydrazide.

    Reaction Conditions: The reaction mixture is heated under reflux in aqueous ethanol for several hours.

    Isolation: The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE is primarily attributed to its ability to interact with specific molecular targets. The brominated indole core can bind to various receptors and enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar compounds include other brominated indole derivatives such as:

These compounds share a similar indole core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of different substituents can lead to variations in their binding affinity to molecular targets, making each compound unique in its own right.

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)imino-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-10-4-6-12(7-5-10)17(23)21-20-15-14-9-13(19)8-11(2)16(14)22(3)18(15)24/h4-9,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUHOULVUREMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3C)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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